Imidazo(2,1-b)thiazole, 5,6-dihydro-3-phenyl-
Overview
Description
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-phenyl- is a heterocyclic compound that features a fused ring system containing both nitrogen and sulfur atoms. This compound is part of a broader class of imidazothiazoles, which are known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been studied for their antimycobacterial properties , suggesting potential targets within the Mycobacterium tuberculosis organism.
Mode of Action
The synthesis of similar compounds involves a sequence of steps, including amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond, and dearomative cyclization . These steps suggest that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s function or structure .
Biochemical Pathways
Similar compounds have been found to exhibit antimycobacterial properties , suggesting that they may affect pathways related to the growth and survival of Mycobacterium tuberculosis.
Pharmacokinetics
Similar compounds have been designed with in silico admet prediction, suggesting that these properties have been considered during the compound’s design process .
Result of Action
Similar compounds have been found to exhibit antimycobacterial properties , suggesting that they may inhibit the growth of Mycobacterium tuberculosis.
Preparation Methods
The synthesis of Imidazo(2,1-b)thiazole, 5,6-dihydro-3-phenyl- typically involves the cyclocondensation of 2-aminothiazole with an α-halocarbonyl compound . This reaction can be carried out under various conditions, including microwave irradiation, which has been shown to enhance the efficiency and yield of the desired product . Industrial production methods often utilize catalyst-free procedures to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-phenyl- undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen and sulfur atoms. Common reagents used in these reactions include halogens, hydrogen donors, and various oxidizing agents.
Scientific Research Applications
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-phenyl- has a wide range of applications in scientific research:
Comparison with Similar Compounds
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-phenyl- can be compared to other similar compounds, such as:
Benzo[d]imidazo[2,1-b]thiazole: This compound has a similar fused ring system but includes a benzene ring, which can alter its biological activity and chemical properties.
Imidazo[2,1-b]thiazole-5-carboxamides: These derivatives have shown potent activity against Mycobacterium tuberculosis and are being explored for their therapeutic potential.
Pyrazolo[1,5-a]pyridine-3-carboxamides: These compounds share structural similarities and have been studied for their antimicrobial properties.
Properties
IUPAC Name |
3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-2-4-9(5-3-1)10-8-14-11-12-6-7-13(10)11/h1-5,8H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNXXVWKDIUAJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CSC2=N1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189639 | |
Record name | Imidazo(2,1-b)thiazole, 5,6-dihydro-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36065-41-5 | |
Record name | 5,6-Dihydro-3-phenylimidazo(2,1-b)thiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036065415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC102159 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102159 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Imidazo(2,1-b)thiazole, 5,6-dihydro-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-Dihydro-3-phenylimidazo[2,1-b]thiazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSR3G8S2PP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.